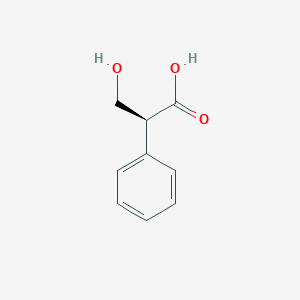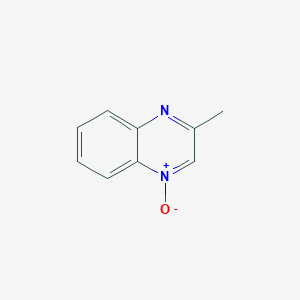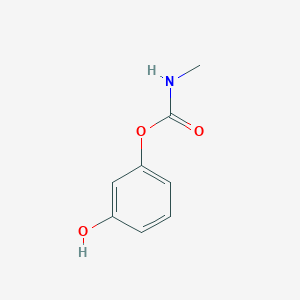
8-Bromo-1,6-naphthyridine
Vue d'ensemble
Description
8-Bromo-1,6-naphthyridine is a brominated naphthyridine derivative. Naphthyridines are a class of compounds that are structurally related to quinolines and are known for their diverse pharmacological activities. The presence of a bromine atom in the compound suggests potential reactivity that could be exploited in various chemical transformations.
Synthesis Analysis
The synthesis of related naphthyridine derivatives has been reported in the literature. For instance, methyl-substituted tetrahydro-1,6-naphthyridines were synthesized through chemical modification of pyridine derivatives. The synthesis involved the condensation of 1-benzyl-4-piperidinone with 3-amino-enones followed by debenzylation, indicating a multi-step process that could potentially be adapted for the synthesis of this compound .
Molecular Structure Analysis
While the specific molecular structure analysis of this compound is not detailed in the provided papers, the general structure of naphthyridines consists of a two-ring system with nitrogen atoms at the 1 and 8 positions. The addition of a bromine atom at the 8 position would likely influence the electronic properties of the molecule and could affect its reactivity and interaction with other molecules.
Chemical Reactions Analysis
The chemical reactivity of naphthyridine derivatives can be quite varied. For example, 2-substituted 1,8-naphthyridines have been prepared and their reactivity explored. The decarboxylation of 3-carboxylic acids was used to prepare these derivatives, and a new synthesis route for 2-hydroxy-1,8-naphthyridine was developed using 3-bromomethyl-2-nitropyridine . These reactions suggest that this compound could also undergo various chemical transformations, potentially including substitution reactions due to the presence of the bromine atom.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly described in the provided papers. However, the papers do mention the use of spectroscopic techniques such as ultraviolet (u.v.), infrared (i.r.), and nuclear magnetic resonance (n.m.r.) to characterize the compounds . These techniques would be essential in determining the physical and chemical properties of this compound, such as its absorbance characteristics, functional group presence, and molecular conformation.
Applications De Recherche Scientifique
Propriétés anticancéreuses
Les 1,6-naphthyridines, y compris la 8-Bromo-1,6-naphthyridine, ont été étudiées pour leurs propriétés anticancéreuses potentielles . Elles ont montré des résultats prometteurs dans différentes lignées cellulaires cancéreuses. La relation structure-activité (RSA) ainsi que les études de modélisation moléculaire ont été utilisées pour corréler l'activité anticancéreuse aux 1,6-naphthyridines .
Activité anti-VIH
Ces composés ont également été explorés pour leurs propriétés anti-VIH (Virus de l'immunodéficience humaine) . La capacité à inhiber la réplication du VIH en fait un candidat potentiel pour le développement de nouveaux médicaments antirétroviraux .
Activité antimicrobienne
Les 1,6-naphthyridines ont montré une activité antimicrobienne, ce qui les rend utiles dans la lutte contre diverses infections bactériennes et fongiques .
Propriétés analgésiques
Ces composés se sont avérés avoir des propriétés analgésiques (soulageant la douleur) . Cela en fait un candidat potentiel pour le développement de nouveaux médicaments pour la gestion de la douleur .
Activité anti-inflammatoire
Les 1,6-naphthyridines ont démontré une activité anti-inflammatoire . Elles pourraient potentiellement être utilisées dans le traitement de diverses maladies inflammatoires .
Activité antioxydante
Mécanisme D'action
Target of Action
8-Bromo-1,6-naphthyridine is a pharmacologically active compound with a variety of applications such as anticancer, anti-human immunodeficiency virus (HIV), anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities
Mode of Action
It has been suggested that it could involve a novel mechanism of action, as it remains active against strains of human cytomegalovirus (hcmv) that are resistant to other antiviral drugs . This suggests that it may interact with its targets in a unique way, leading to changes that inhibit the replication of the virus.
Biochemical Pathways
For instance, in its role as an anticancer agent, it may interfere with cell proliferation and survival pathways, leading to the death of cancer cells
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given its wide range of biological activities. For instance, in its role as an anticancer agent, it may induce apoptosis or inhibit proliferation in cancer cells . As an antiviral agent, it may inhibit the replication of viruses within host cells .
Propriétés
IUPAC Name |
8-bromo-1,6-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2/c9-7-5-10-4-6-2-1-3-11-8(6)7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQBNZTONCGWKCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=CC(=C2N=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50355779 | |
| Record name | 8-Bromo-1,6-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50355779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17965-74-1 | |
| Record name | 8-Bromo-1,6-naphthyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17965-74-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Bromo-1,6-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50355779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-bromo-1,6-naphthyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



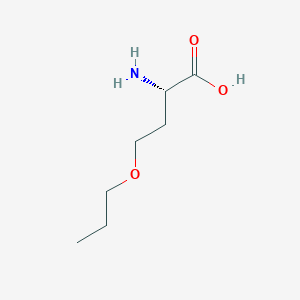

![Dimethyl [(2-methylphenyl)methyl]phosphonate](/img/structure/B99778.png)
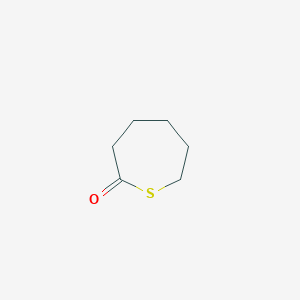
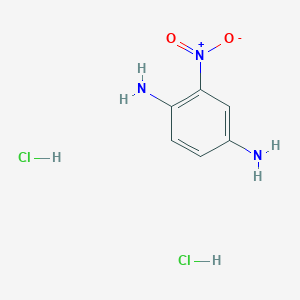

![1,2,4-Trimethyl-5-[1-(2,4,5-trimethylphenyl)ethyl]benzene](/img/structure/B99787.png)

